Stereochemistry-Dependent Dopamine D4 Receptor Affinity: (3S,4R) vs. (3R,4S) Isomer
In a series of clebopride analogues incorporating a 3-amino-4-methylpyrrolidine moiety, the (3S,4R)-configured cis isomer (compound 3e) exhibited a binding affinity (Ki) of 0.23 nM at the human dopamine D4 receptor, whereas the enantiomeric (3R,4S) cis isomer (ent-3e) showed a Ki of 1.8 nM [1]. This represents an 8-fold difference in receptor affinity driven solely by stereochemistry.
| Evidence Dimension | Dopamine D4 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 0.23 nM (for (3S,4R)-cis-3-amino-4-methylpyrrolidine derivative 3e) |
| Comparator Or Baseline | 1.8 nM (for (3R,4S)-cis-3-amino-4-methylpyrrolidine derivative ent-3e) |
| Quantified Difference | ~8-fold higher affinity for the (3S,4R) isomer |
| Conditions | Radioligand binding assay using human D4 receptor expressed in CHO cells; [3H]spiperone as radioligand |
Why This Matters
A smaller Ki value indicates higher binding affinity and potency, directly influencing the biological outcome and making the (3S,4R) isomer the preferred choice for D4 receptor-targeted research.
- [1] Einsiedel, J., Weber, K., Thomas, C., Lehmann, T., Hübner, H., & Gmeiner, P. (2003). Stereocontrolled dopamine receptor binding and subtype selectivity of clebopride analogues synthesized from aspartic acid. Bioorganic & Medicinal Chemistry Letters, 13(19), 3293–3296. View Source
